2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
The compound “2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule that contains several functional groups, including a quinoline, a benzamide, and a difluoro group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the combination of a 2,4-difluorobenzoyl chloride with the appropriate amine derivative of 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a difluorobenzene ring, and a tetrahydroquinoline group with an isopentyl chain and a carbonyl group .Scientific Research Applications
Palladium-Catalyzed Cycloaddition
- Application: Synthesis of Enantioenriched Isoquinolines
- Details: The compound is used in palladium-catalyzed oxidative annulations, producing tetrahydroisoquinoline or dihydropyridine skeletons with high enantiomeric ratios. This process is crucial in synthesizing enantioenriched isoquinolines, which have significant applications in pharmaceuticals (Vidal, Mascareñas, & Gulías, 2019).
- Application: Pharmaceutical and Agrochemical Industries
- Details: This compound plays a role in the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. These fluorinated heterocycles are pivotal in developing drugs and agrochemical products (Wu et al., 2017).
- Application: Chemical Synthesis
- Details: It's used in reactions with dianions derived from oximes, facilitating the creation of isoxazoles and triazines. These compounds have various applications in chemical synthesis and drug development (Strekowski et al., 1995).
- Application: Positron Emission Tomography (PET) Imaging
- Details: Fluorine-containing benzamide analogs, like the one , are synthesized for PET imaging of the sigma2 receptor status in solid tumors. This application is critical in oncology for diagnosing and monitoring cancer (Tu et al., 2007).
- Application: Synthesis of ImidesThese examples highlight the versatility of 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in scientific research, spanning from pharmaceuticals to chemical synthesis.
- Details: The compound is utilized in the direct carbonylation of aminoquinoline benzamides. This process is essential for synthesizing benzoic and acrylic acid derivatives, resulting in imides used in various chemical applications (Grigorjeva & Daugulis, 2014).
Safety and Hazards
Future Directions
The future research directions for this compound could involve studying its potential biological activities, given that many quinoline and benzamide derivatives have been found to have various biological effects . Further studies could also focus on optimizing its synthesis and exploring its reactivity with various reagents .
Properties
IUPAC Name |
2,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)3-8-20(25)26)24-21(27)17-6-4-15(22)12-18(17)23/h4-7,11-13H,3,8-10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRZLQBORQIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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